2-Isopropylimidazo[1,2-a]pyrazine
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Overview
Description
2-Isopropylimidazo[1,2-a]pyrazine, also known as IPIP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. IPIP is a highly versatile compound that can be synthesized using different methods, and its unique chemical structure allows for a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Isopropylimidazo[1,2-a]pyrazine is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. In medicinal chemistry, 2-Isopropylimidazo[1,2-a]pyrazine has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. In pharmaceuticals, 2-Isopropylimidazo[1,2-a]pyrazine has been shown to interact with viral receptors, preventing viral entry into host cells.
Biochemical And Physiological Effects
2-Isopropylimidazo[1,2-a]pyrazine has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. In addition, 2-Isopropylimidazo[1,2-a]pyrazine has been shown to exhibit anti-inflammatory and antiviral properties. These effects are believed to be due to the interaction of 2-Isopropylimidazo[1,2-a]pyrazine with various biological targets, resulting in the modulation of different cellular pathways.
Advantages And Limitations For Lab Experiments
2-Isopropylimidazo[1,2-a]pyrazine has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for synthesis and analysis. However, 2-Isopropylimidazo[1,2-a]pyrazine has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, the toxicity of 2-Isopropylimidazo[1,2-a]pyrazine has not been fully studied, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-Isopropylimidazo[1,2-a]pyrazine, including the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, the synthesis of new derivatives of 2-Isopropylimidazo[1,2-a]pyrazine with improved properties, such as increased solubility and reduced toxicity, could lead to the development of new drugs and materials. Furthermore, the investigation of the mechanism of action of 2-Isopropylimidazo[1,2-a]pyrazine and its interaction with biological targets could provide insights into the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2-Isopropylimidazo[1,2-a]pyrazine can be achieved using different methods, including the reaction between 2-bromo-1-isopropyl-1H-imidazole and 2-aminopyrazine in the presence of a palladium catalyst. Another method involves the reaction of 1-isopropyl-1H-imidazole with 2,3-dichloropyrazine in the presence of a base. These methods have been extensively studied and optimized, resulting in high yields and purity of 2-Isopropylimidazo[1,2-a]pyrazine.
Scientific Research Applications
2-Isopropylimidazo[1,2-a]pyrazine has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, 2-Isopropylimidazo[1,2-a]pyrazine has been shown to exhibit antitumor, antifungal, and antibacterial activities. In pharmaceuticals, 2-Isopropylimidazo[1,2-a]pyrazine has been used as a building block in the synthesis of various drugs, including anti-inflammatory and antiviral agents. In material science, 2-Isopropylimidazo[1,2-a]pyrazine has been used as a precursor in the synthesis of functional materials, such as conducting polymers and organic semiconductors.
properties
CAS RN |
126052-31-1 |
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Product Name |
2-Isopropylimidazo[1,2-a]pyrazine |
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h3-7H,1-2H3 |
InChI Key |
IYFGKSFXZHVJPC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN2C=CN=CC2=N1 |
Canonical SMILES |
CC(C)C1=CN2C=CN=CC2=N1 |
synonyms |
Imidazo[1,2-a]pyrazine, 2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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